
3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane is a chemical compound with the molecular formula C13H26O2. It belongs to the class of oxetanes, which are four-membered cyclic ethers containing an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane typically involves the reaction of 3-ethyl-3-hydroxymethyl oxetane with 2-ethylpentanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The oxetane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of UV-curable coatings, adhesives, and inks.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. In medicinal chemistry, the compound can act as a stable motif, influencing the physicochemical properties of drugs and enhancing their metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-3-((2-ethylhexyloxy)methyl)oxetane
- 3-Ethyl-3-((2-oxiranylmethoxy)methyl)oxetane
Uniqueness
3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane is unique due to its specific substituents, which confer distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
644986-31-2 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
3-ethyl-3-(2-ethylpentoxymethyl)oxetane |
InChI |
InChI=1S/C13H26O2/c1-4-7-12(5-2)8-14-9-13(6-3)10-15-11-13/h12H,4-11H2,1-3H3 |
Clé InChI |
ONWHDDGIEMJHKO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)COCC1(COC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



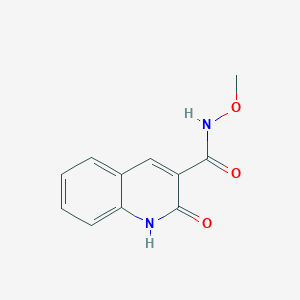
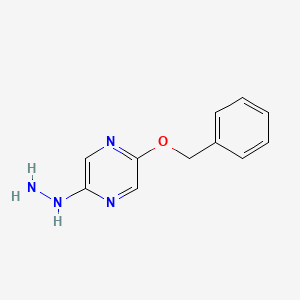

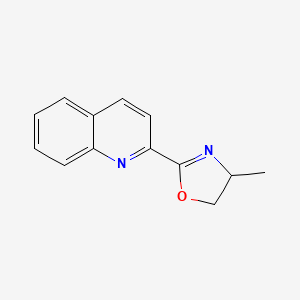
![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)
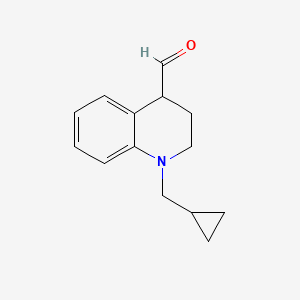


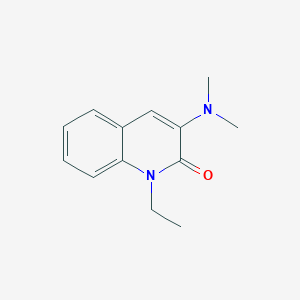
![(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)


![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)
